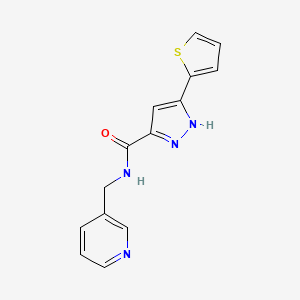![molecular formula C14H16N2O4 B2490451 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide CAS No. 896302-82-2](/img/structure/B2490451.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial membrane protein that has been implicated in a variety of physiological and pathological processes.
Applications De Recherche Scientifique
- Research : Scientists have synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides as potential agents for treating AD. These compounds inhibit cholinesterase enzymes, making them promising candidates for therapeutic intervention .
Alzheimer’s Disease Therapeutics
Nonlinear Optical (NLO) Materials
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
This results in an increase in acetylcholine concentration, enhancing nerve signal transmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting cholinesterase, leading to an increase in acetylcholine levels. This can enhance nerve signal transmission, potentially improving cognitive function. It may also affect the lipoxygenase pathway, reducing the production of inflammatory mediators .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)15-10-6-14(18)16(8-10)11-2-3-12-13(7-11)20-5-4-19-12/h2-3,7,10H,4-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVYSHFQXPMGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)
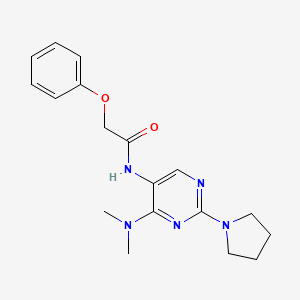
![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)

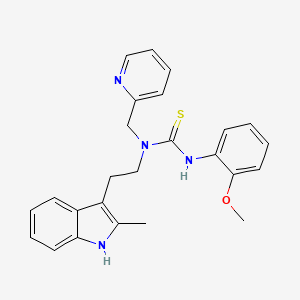
![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
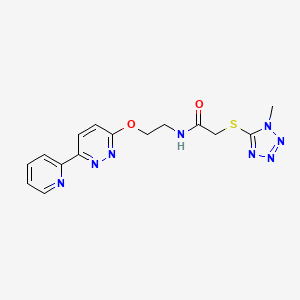
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
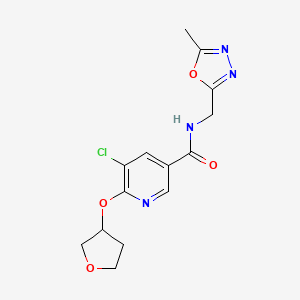
![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
